molecular formula C14H16OS2 B14372545 5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one CAS No. 89812-51-1

5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one

Cat. No.: B14372545
CAS No.: 89812-51-1
M. Wt: 264.4 g/mol
InChI Key: IHTBSGKYENQKFY-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a penta-1,4-dien-3-one backbone substituted with a 4-methylphenyl group and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves the aldol condensation reaction. This reaction is carried out under base-catalyzed conditions, where the carbonyl compounds react to form a new β-hydroxy carbonyl compound, which is then dehydrated to yield the α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of aldol condensation can be scaled up for industrial synthesis, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • (1E,4E)-1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one
  • (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Uniqueness

5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

89812-51-1

Molecular Formula

C14H16OS2

Molecular Weight

264.4 g/mol

IUPAC Name

5-(4-methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one

InChI

InChI=1S/C14H16OS2/c1-11-4-6-12(7-5-11)8-9-13(15)10-14(16-2)17-3/h4-10H,1-3H3

InChI Key

IHTBSGKYENQKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=C(SC)SC

Origin of Product

United States

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